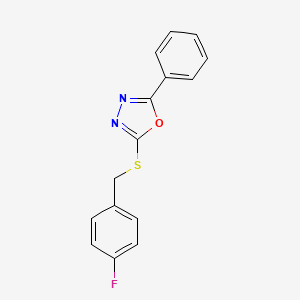

4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide

Übersicht

Beschreibung

“4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-phenyl-1,3,4-oxadiazole derivatives include cyclodehydration of unsymmetrical N,N′-diacylhydrazines and substitution of bromine-containing oxadiazoles with diisopropyl iminodiacetate .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Biological Activity

1,3,4-Oxadiazole derivatives, including compounds similar to 4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide, are recognized for their rich synthetic history and biological relevance. These compounds are characterized by a wide range of synthesis methods and have been identified for their significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The literature emphasizes the importance of these derivatives in biologically oriented drug synthesis (BIODS), highlighting their role as synthetic substrates and precursors for the development of bio-promising hybrid structures with a focus on heterofunctionalization processes (Y. Karpenko, O. Panasenko, Ye. H. Knysh, 2020).

Therapeutic Applications

The therapeutic worth of 1,3,4-oxadiazole tailored compounds is vast, ranging from anticancer, antifungal, and antibacterial, to antihypertensive, antihistaminic, and antiviral agents. These derivatives are known for their effective binding with enzymes and receptors in biological systems, eliciting various bioactivities. This review provides a comprehensive look at the current developments of 1,3,4-oxadiazole based compounds across the spectrum of medicinal chemistry, underscoring their potential as medicinal agents (G. Verma et al., 2019).

Synthetic Approaches and Metal-Ion Sensing Applications

An integrative review on the synthetic routes and applications of 1,3,4-oxadiazoles points to their versatility beyond pharmacology, extending into polymers, material science, and organic electronics. The review particularly notes the ease of synthesis and the potential for these molecules in the development of chemosensors for metal ions, driven by their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites (D. Sharma, H. Om, A. Sharma, 2022).

New Drug Development Significance

The oxadiazole core, particularly the 1,3,4-oxadiazole, has been highlighted for its pharmacological properties and applications in new drug development. This core has been utilized as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters, and found in compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Kavita Rana, Salahuddin, J. Sahu, 2020).

Wirkmechanismus

Target of Action

Compounds with a similar oxadiazole core have been reported to exhibit promising anticancer activity .

Mode of Action

It is suggested that the compound may interact with its targets through nucleophilic alkylation of heterocyclic analogs

Biochemical Pathways

Compounds with similar structures have been reported to exhibit anticancer activity, suggesting they may influence pathways related to cell proliferation and apoptosis .

Result of Action

Compounds with a similar oxadiazole core have been reported to exhibit promising anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells .

Zukünftige Richtungen

The future directions for “4-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings could be sought .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONHJPZVGOACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191568 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477846-56-3 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477846-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate](/img/structure/B3139437.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)

![(4-Methylpiperazino)[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139475.png)

![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)

![Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate](/img/structure/B3139494.png)

![3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B3139503.png)

![(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine](/img/structure/B3139505.png)

![6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B3139512.png)

![N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3139529.png)

![Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate](/img/structure/B3139535.png)

![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)